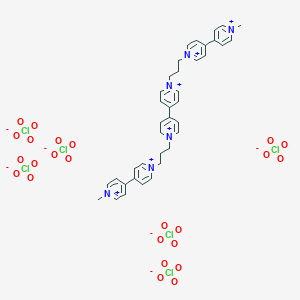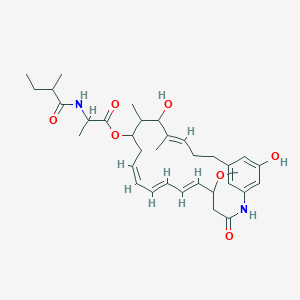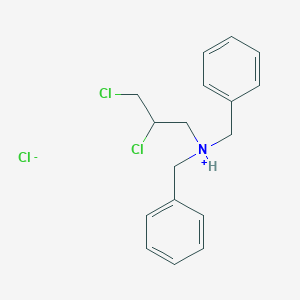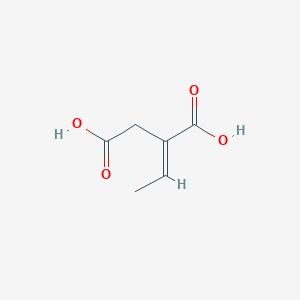
1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium', commonly known as MitoQ, is a mitochondria-targeted antioxidant that has been extensively researched for its potential therapeutic applications. MitoQ is a derivative of Coenzyme Q10 (CoQ10), which is an essential component of the electron transport chain in mitochondria. MitoQ has gained significant attention due to its ability to selectively accumulate in the mitochondria, where it can scavenge reactive oxygen species (ROS) and protect against oxidative damage.
作用机制
MitoQ acts as a mitochondrial antioxidant by scavenging ROS and protecting against oxidative damage. ROS are generated as byproducts of mitochondrial respiration and can cause oxidative damage to cellular components, including DNA, proteins, and lipids. MitoQ can neutralize ROS by donating electrons to them, thereby preventing oxidative damage.
Biochemical and physiological effects:
MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against oxidative damage in various tissues. In animal models, MitoQ has been shown to improve cognitive function, reduce inflammation, and improve insulin sensitivity. In humans, MitoQ has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular diseases.
实验室实验的优点和局限性
The main advantage of using MitoQ in lab experiments is its ability to selectively accumulate in the mitochondria and protect against oxidative damage. However, MitoQ can also interfere with mitochondrial function at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of MitoQ can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for research on MitoQ. One area of research is the development of novel derivatives of MitoQ that can target specific mitochondrial proteins or pathways. Another area of research is the investigation of the potential therapeutic applications of MitoQ in other diseases, such as metabolic disorders and aging-related diseases. Additionally, the development of more efficient and cost-effective synthesis methods for MitoQ can increase its availability for research and clinical applications.
合成方法
MitoQ is synthesized by attaching a triphenylphosphonium (TPP) cation to the 1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium molecule. The TPP cation acts as a mitochondrial targeting moiety, allowing MitoQ to selectively accumulate in the mitochondria. The synthesis of MitoQ involves several steps, including the reaction of 1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium with 3-bromopropionic acid, followed by the attachment of TPP to the resulting product.
科学研究应用
MitoQ has been extensively researched for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, MitoQ has been shown to protect against oxidative damage and improve mitochondrial function, which is impaired in these diseases. In cardiovascular diseases, MitoQ has been shown to improve endothelial function and reduce oxidative stress. In cancer, MitoQ has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells.
属性
CAS 编号 |
109875-13-0 |
|---|---|
产品名称 |
1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium |
分子式 |
C38H42Cl6N6O24 |
分子量 |
1179.5 g/mol |
IUPAC 名称 |
1-methyl-4-[1-[3-[4-[1-[3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]pyridin-1-ium;hexaperchlorate |
InChI |
InChI=1S/C38H42N6.6ClHO4/c1-39-21-5-33(6-22-39)35-9-25-41(26-10-35)17-3-19-43-29-13-37(14-30-43)38-15-31-44(32-16-38)20-4-18-42-27-11-36(12-28-42)34-7-23-40(2)24-8-34;6*2-1(3,4)5/h5-16,21-32H,3-4,17-20H2,1-2H3;6*(H,2,3,4,5)/q+6;;;;;;/p-6 |
InChI 键 |
WLDDOYVACRIEGV-UHFFFAOYSA-H |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)CCC[N+]5=CC=C(C=C5)C6=CC=[N+](C=C6)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)CCC[N+]5=CC=C(C=C5)C6=CC=[N+](C=C6)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
同义词 |
1,1'-bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)




![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



